4-Methyl-3-nitromandelic acid
Description
Contextual Significance in Organic Synthesis and Stereochemistry
The significance of 4-methyl-3-nitromandelic acid in organic synthesis stems from the versatile reactivity of its functional groups. The carboxylic acid and α-hydroxy acid moieties are characteristic of mandelic acid and its derivatives, which are widely used as chiral building blocks and resolving agents. The process of separating enantiomers, known as chiral resolution, is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. libretexts.orgchemeurope.com Chiral acids like mandelic acid are employed to form diastereomeric salts with racemic bases, which can then be separated by crystallization. libretexts.org Similarly, derivatives of mandelic acid are used as chiral solvating agents in NMR spectroscopy to determine the enantiomeric purity of other chiral compounds. researchgate.netacs.org
The presence of the nitro group on the aromatic ring further enhances the compound's potential utility. The strong electron-withdrawing nature of the nitro group can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. Furthermore, the nitro group itself is a versatile functional group that can be reduced to an amino group, opening pathways to a variety of other derivatives, such as amides, sulfonamides, and heterocyclic compounds. This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. mdpi.com For instance, related compounds like p-nitromandelic acid have been utilized as "safety-catch" linkers in solid-phase peptide synthesis, where the nitro group's reduction triggers the release of the synthesized peptide from the solid support. acs.orgresearchgate.net
The specific substitution pattern of this compound, with a methyl group at the 4-position and a nitro group at the 3-position, would be expected to influence its steric and electronic properties, potentially offering unique selectivity in synthesis or chiral recognition compared to other substituted mandelic acids.
Historical Perspectives on Related Nitrated Aromatic Compounds and α-Hydroxy Acids Research
The study of nitrated aromatic compounds has a rich history dating back to the 19th century. The first aromatic nitro compound, nitrobenzene, was synthesized in 1834 by Eilhard Mitscherlich through the nitration of benzene (B151609). researchgate.net This discovery paved the way for the development of various nitration methods, which became cornerstone reactions in organic chemistry. acs.orgresearchgate.net Initially, the primary application of aromatic nitro compounds was in the production of synthetic dyes, following the discovery of aniline-based dyes like mauveine by William Henry Perkin in 1856. acs.org The reduction of nitroaromatics to anilines was a key step in this burgeoning industry. acs.org Subsequently, the high energy content of nitrated aromatic compounds led to their use as explosives, with trinitrotoluene (TNT) being a prominent example. mdpi.com In more recent times, the focus has shifted towards their role as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. mdpi.comresearchgate.net
The history of α-hydroxy acids (AHAs) in scientific research, particularly in dermatology and cosmetics, is more recent but equally significant. While naturally occurring AHAs like lactic acid (from sour milk) and glycolic acid (from sugar cane) have been known for centuries, their systematic study and application in skincare began in the latter half of the 20th century. chemeurope.comgoogle.com Research pioneered by Drs. Eugene Van Scott and Ruey Yu in the 1970s demonstrated the therapeutic effects of AHAs on conditions like ichthyosis and their ability to rejuvenate photoaged skin. chemeurope.comrug.nl This led to the widespread incorporation of AHAs into cosmetic and dermatological products from the 1990s onwards. libretexts.orgchemeurope.com The mechanism of action is believed to involve the promotion of exfoliation and remodeling of the epidermis. rug.nl Mandelic acid itself is a well-known AHA used in skincare for its anti-aging and acne-treating properties.
Scope and Research Objectives for this compound Studies
Given the limited specific data on this compound, research objectives would likely focus on its fundamental synthesis, characterization, and exploration of its potential applications based on its structural features.
A primary research objective would be the development of an efficient and stereoselective synthesis of both enantiomers of this compound. A plausible synthetic route could involve the nitration of 4-methylmandelic acid. The regioselectivity of this nitration would be a key aspect to investigate. An alternative approach could start from 4-methyl-3-nitrobenzaldehyde (B1271188), followed by a cyanohydrin reaction and subsequent hydrolysis, a common method for preparing mandelic acids. rsc.org
A second major area of study would be to evaluate its efficacy as a chiral resolving agent. This would involve reacting the racemic or an enantiopure form of the acid with various racemic amines and alcohols to form diastereomeric salts or esters. The efficiency of the separation of these diastereomers by crystallization or chromatography would determine its utility in this critical application. libretexts.orgchemeurope.com Furthermore, its potential as a chiral solvating agent for NMR spectroscopy could be explored to aid in the determination of enantiomeric excess for a range of chiral substrates. researchgate.net
A third research direction would be to use this compound as a scaffold for the synthesis of novel compounds. The reduction of the nitro group to an amine would yield 3-amino-4-methylmandelic acid, a trifunctional building block. This could be a precursor to new heterocyclic systems, polymers, or biologically active molecules. The combination of the chiral α-hydroxy acid moiety and the versatile amino group on a single aromatic ring presents numerous possibilities for creating complex molecular architectures. google.com
Data Tables
Table 1: Properties of Mandelic Acid and Related Nitro-Substituted Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Mandelic Acid | C₈H₈O₃ | 152.15 | Parent α-hydroxy acid, widely used in synthesis and dermatology. |
| o-Nitromandelic acid | C₈H₇NO₅ | 197.15 | Nitro group ortho to the side chain. Used as a chiral solvating agent. researchgate.net |
| p-Nitromandelic acid | C₈H₇NO₅ | 197.15 | Nitro group para to the side chain. Used as a linker in peptide synthesis. acs.orgresearchgate.net |
| This compound | C₉H₉NO₅ | 211.17 | Subject of this article; properties are largely inferred from analogs. |
Table 2: Potential Research Areas for this compound
| Research Area | Specific Objectives | Rationale based on Analogues |
| Organic Synthesis | Develop stereoselective synthesis routes. | Based on established methods for other substituted mandelic acids. rsc.org |
| Stereochemistry | Evaluate as a chiral resolving agent for racemic bases/alcohols. | Mandelic acid and its derivatives are effective resolving agents. libretexts.orgchemeurope.com |
| Investigate as a chiral solvating agent for NMR spectroscopy. | o-Nitromandelic acid is used for this purpose. researchgate.net | |
| Medicinal Chemistry | Use as a scaffold for novel biologically active molecules. | The nitro group can be converted to an amine, creating a versatile building block. mdpi.com |
| Materials Science | Explore as a monomer for chiral polymers. | The bifunctional nature of the molecule lends itself to polymerization. |
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-5-2-3-6(8(11)9(12)13)4-7(5)10(14)15/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
WCHJMKPPFCWWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 3 Nitromandelic Acid
Established Synthetic Routes
The preparation of racemic 4-methyl-3-nitromandelic acid is typically achieved through a multi-step synthetic sequence. These routes begin with the appropriate substitution of an aromatic precursor, followed by the introduction of the α-hydroxy carboxylic acid moiety.
Multi-Step Synthesis from Precursors
A common strategy for synthesizing this compound involves the initial preparation of a key intermediate, 4-methyl-3-nitrobenzaldehyde (B1271188). This aldehyde can then be converted to the desired mandelic acid derivative.
One plausible route to 4-methyl-3-nitrobenzaldehyde starts from toluene. The synthesis involves a Gattermann reaction, using hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride, followed by nitration. chemicalbook.com Alternatively, 4-methyl-3-nitroaniline (B15663) can serve as a precursor. prepchem.comchemicalbook.com The synthesis of 4-methyl-3-nitroaniline is often achieved by the nitration of p-toluidine. prepchem.com Another potential precursor is 4-methyl-3-nitrophenol, which can be synthesized via the nitration of p-cresol (B1678582) followed by hydrolysis. google.com
Once the precursor 4-methyl-3-nitrobenzaldehyde is obtained, it can be converted to this compound through the formation of a cyanohydrin, followed by hydrolysis. The reaction of the aldehyde with a cyanide source, such as sodium cyanide, yields the corresponding cyanohydrin. Subsequent hydrolysis of the nitrile group, typically under acidic conditions, affords the final α-hydroxy carboxylic acid. psu.edu
A general representation of this two-step conversion is shown below:
Step 1: Cyanohydrin Formation
4-Methyl-3-nitrobenzaldehyde + HCN → 4-Methyl-3-nitromandelonitrile
Step 2: Hydrolysis
4-Methyl-3-nitromandelonitrile + H₂O/H⁺ → this compound
Optimization of Reaction Conditions and Yields
In biocatalytic approaches to mandelic acid synthesis, for instance, factors such as the pH of the medium and the concentration of the substrate and biocatalyst are critical. Studies on the asymmetric synthesis of D-mandelic acid methyl ester using Saccharomyces cerevisiae have shown that a pH of 7.0 is optimal for the conversion. ucas.ac.cn Similarly, in the one-pot synthesis of (R)-2-methoxymandelic acid using a nitrilase, the temperature, pH, substrate loading, and even the source of the enzyme were found to have subtle but significant interactions affecting the final yield and enantiomeric excess. almacgroup.comacs.org For instance, the addition of sodium bisulfite was found to prevent the deactivation of the nitrilase enzyme by the aldehyde starting material, which allowed for a more efficient one-pot process. almacgroup.comacs.org
In chemical synthesis, the choice of reagents and reaction conditions is equally important. For the hydrolysis of the cyanohydrin intermediate, the concentration of the acid and the reaction temperature can influence the rate of reaction and the potential for side reactions. For the nitration of precursors like p-toluidine, controlling the temperature is crucial to prevent over-nitration and ensure the desired regioselectivity. prepchem.com
Enantioselective Synthesis Strategies
The biological activity of chiral molecules is often specific to one enantiomer. Consequently, the development of enantioselective synthetic methods for producing optically pure mandelic acid derivatives is of significant interest. These strategies include the use of chiral catalysts, the application of asymmetric induction, and the resolution of racemic mixtures.
Chiral Catalysis Approaches
Chiral catalysts are widely employed to achieve high enantioselectivity in the synthesis of mandelic acid and its derivatives. Both chemical and biological catalysts have been successfully utilized.
Chemical Catalysis: Rhodium-based catalysts have been shown to be effective in the enantioselective addition of arylboronic acids to glyoxylates, providing access to a variety of optically active substituted mandelic acid esters. sorbonne-universite.fr For example, a rhodium catalyst in conjunction with a chiral sulfinamide-based olefin ligand can promote this reaction with good yields and enantiomeric excesses up to 83%. sorbonne-universite.fr Another approach involves the use of an epi-quinine-derived urea (B33335) as an organocatalyst in a one-pot sequence involving Knoevenagel condensation, asymmetric epoxidation, and subsequent hydrolysis to yield (R)-mandelic acid esters. nih.gov
Biocatalysis: Enzymes offer high selectivity and operate under mild reaction conditions, making them attractive catalysts for enantioselective synthesis. Nitrilases, for example, can catalyze the enantioselective hydrolysis of mandelonitrile (B1675950) derivatives. The protein engineering of a wild-type nitrilase has been used to develop a one-pot, enantioselective, dynamic kinetic resolution for the synthesis of (R)-2-methoxymandelic acid, achieving a 97% enantiomeric excess and a 70% isolated yield on a multigram scale. almacgroup.comacs.org Lipases are another class of enzymes used for the kinetic resolution of racemic mandelic acid derivatives through enantioselective transesterification. mdpi.com For instance, a thermophilic lipase (B570770) from Geobacillus thermocatenulatus has been used for the ethanolysis of racemic 2-(butyryloxy)-2-phenylacetic acid to produce both enantiomers of mandelic acid at temperatures as high as 120 °C. mdpi.com
Asymmetric Induction in Synthesis
Asymmetric induction refers to the preferential formation of one diastereomer or enantiomer over another due to the influence of a chiral feature in the substrate or reagent. In the context of mandelic acid synthesis, this can be exploited to control the stereochemistry of newly formed chiral centers.
One example is the diastereoselective arylation of an enolate derived from (S)-mandelic acid. The reaction of the lithium enolate of a dioxolanone derived from optically active (S)-mandelic acid with halonitrobenzenes proceeds with good yields and high diastereoselectivity to give the corresponding arylation products. acs.org This approach allows for the synthesis of enantiomerically pure substituted (R)-benzylic acids. acs.org
Another strategy involves aldol (B89426) additions to mandelic acid esters. The use of catalytic amounts of amines in the presence of titanium(IV) tert-butoxide can lead to syn-configured aldol products. acs.orgnih.gov When a chiral amino alcohol like N-methylephedrine is used, anti-configured α,β-dihydroxyesters can be obtained with a high degree of enantioselectivity. acs.orgnih.gov
Resolution Techniques for Enantiomer Separation
Resolution is a common method for separating a racemic mixture into its individual enantiomers. For mandelic acid and its derivatives, several resolution techniques have been established.
Diastereomeric Salt Crystallization: A classical and widely used method is the formation of diastereomeric salts by reacting the racemic acid with an enantiomerically pure chiral base. google.com The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by treatment with a strong acid. Chiral amines are often used as resolving agents.
Preferential Cocrystallization: This technique involves the crystallization of a conglomerate, where the two enantiomers crystallize as separate entities. In some cases, a co-former can be used to induce the formation of a cocrystal conglomerate. For instance, mandelic acid has been successfully resolved through preferential cocrystallization with the drug nefiracetam. acs.org This process can be run for multiple cycles to obtain excellent enantiopurity (98–99%). acs.org
Enzymatic Kinetic Resolution: As mentioned in the chiral catalysis section, enzymes can be used to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This kinetic resolution is a powerful tool for obtaining enantiomerically enriched compounds. For example, a palladium-catalyzed enantioselective C–H olefination of racemic α-hydroxy phenylacetic acids (mandelic acids) via kinetic resolution has been developed using mono-N-protected amino acid ligands. nih.gov This method not only separates the enantiomers but also introduces a synthetically valuable olefin group. nih.gov Furthermore, mandelate (B1228975) racemases can be used in dynamic kinetic resolutions, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. rsc.org
Novel Synthetic Pathway Development
The development of new synthetic routes for complex molecules like this compound is driven by the need for efficiency, sustainability, and stereochemical precision. Research in this area often focuses on the application of modern synthetic methods to reduce step counts, improve yields, and incorporate environmentally benign practices.
The principles of green chemistry are increasingly integral to the development of new synthetic methodologies, aiming to minimize environmental impact and enhance safety. pharmafeatures.comrsc.org For a hypothetical synthesis of this compound, these principles can be applied at various stages, particularly in the nitration of the aromatic ring.
Traditional nitration methods often employ a hazardous mixture of concentrated nitric and sulfuric acids, leading to significant acid waste. sibran.ruaiche.org Green alternatives focus on minimizing or eliminating the use of strong, corrosive acids. Recent advancements include:
Solid-supported reagents: Using nitrating agents like bismuth nitrate (B79036) or copper nitrate on solid supports such as silica (B1680970) gel or montmorillonite (B579905) clay can facilitate easier product separation and reduce acidic waste. sibran.ru
Mechanochemistry: Ball milling techniques with benign, recyclable organic nitrating agents, such as those based on saccharin, offer a solvent-minimized and energy-efficient approach to nitration. rsc.org
Photochemical nitration: The use of UV radiation in the presence of nitrite (B80452) ions presents a novel, though less common, method for aromatic nitration that can proceed under milder conditions. researchgate.net
The following table outlines a comparison of traditional and green nitration methods that could be applicable to the synthesis of a precursor for this compound.
| Nitration Method | Reagents | Conditions | Advantages | Disadvantages |
| Traditional | HNO₃/H₂SO₄ | 0-10 °C | Well-established, effective | Hazardous, large acid waste stream |
| Solid-Supported | Bi(NO₃)₃/Silica Gel | Varies | Reduced acid waste, easier workup | May require specific catalyst preparation |
| Mechanochemical | Saccharin-based nitrating agent | Ball milling | Solvent-minimized, energy-efficient | May require specialized equipment |
| Photochemical | NaNO₂, UV light | Aqueous medium, pH control | Milder conditions | May have lower yields and selectivity |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. numberanalytics.comjk-sci.com In a multi-step synthesis, maximizing atom economy at each stage is crucial for sustainability and cost-effectiveness. pharmafeatures.comresearchgate.net
A potential atom-economical approach to this compound could involve a convergent synthesis where key fragments are prepared separately and then combined. For instance, the asymmetric reduction of a corresponding α-keto acid precursor represents a highly atom-economical step, as it is an addition reaction where all atoms of the reducing agent (conceptually H₂) are incorporated into the product. nih.govthieme-connect.com
The table below illustrates the concept of atom economy for a hypothetical key step in the synthesis of this compound, the reduction of 4-methyl-3-nitrophenylglyoxylic acid.
| Reactants | Product | Byproducts | % Atom Economy |
| 4-methyl-3-nitrophenylglyoxylic acid + H₂ | This compound | None | 100% |
| 4-methyl-3-nitrophenylglyoxylic acid + NaBH₄ | This compound | NaBO₂, H₂O | < 100% |
It is important to note that while catalytic hydrogenation offers 100% atom economy in theory, the practical efficiency also depends on reaction yield and the energy input required.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms of key synthetic steps is fundamental to optimizing reaction conditions, predicting outcomes, and controlling selectivity. For the synthesis of this compound, the nitration of the aromatic ring and the establishment of the chiral hydroxyl group are critical transformations.
The nitration of an aromatic ring, a classic example of electrophilic aromatic substitution, is a well-studied reaction. libretexts.org In the context of synthesizing a precursor like 4-methyl-3-nitroacetophenone from 4-methylacetophenone, the mechanism proceeds as follows:
Formation of the Nitronium Ion: Nitric acid reacts with a strong acid catalyst, typically sulfuric acid, to generate the highly electrophilic nitronium ion (NO₂⁺).
Electrophilic Attack: The π electrons of the aromatic ring act as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The acetyl and methyl groups on the ring direct the position of this attack.
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product. automate.video
The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the aromatic ring.
Another key transformation would be the conversion of a benzylic position to a hydroxyl group. A common method involves benzylic bromination followed by nucleophilic substitution. masterorganicchemistry.comchemistrysteps.com The mechanism for benzylic bromination with N-bromosuccinimide (NBS) proceeds via a free radical chain reaction:
Initiation: The reaction is initiated by light or a radical initiator, leading to the formation of a bromine radical from NBS. chadsprep.com
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position, which is the most reactive site due to the resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with Br₂ (present in low concentrations) to form the benzyl (B1604629) bromide and a new bromine radical, which continues the chain.
Termination: The reaction terminates when radicals combine.
Following bromination, a nucleophilic substitution reaction, for instance with hydroxide (B78521) or water, would yield the benzylic alcohol.
Achieving the desired stereochemistry at the α-carbon of the mandelic acid is arguably the most critical aspect of its synthesis. The control of stereochemistry can be achieved through various methods, with the use of chiral auxiliaries being a prominent strategy. wikipedia.orgslideshare.net
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For the synthesis of a chiral mandelic acid derivative, a common approach involves attaching a chiral auxiliary to a glyoxylic acid derivative, followed by a diastereoselective addition of a nucleophile to the carbonyl group.
Alternatively, (S)-mandelic acid itself can be used as a chiral auxiliary. scielo.brresearchgate.netacs.org In a hypothetical synthesis, one could start with (S)-mandelic acid, convert it into a dioxolanone, and then perform reactions such as diastereoselective arylation. acs.org The chiral auxiliary imposes a facial bias on the molecule, meaning that the incoming reagent will preferentially attack one face of the reactive center over the other, leading to the formation of one diastereomer in excess. This is due to steric hindrance from the bulky groups of the auxiliary, which block one of the faces of the molecule. After the stereocenter is set, the auxiliary can be cleaved and potentially recycled.
Another powerful method for establishing stereochemistry is the asymmetric reduction of an α-keto acid or ester precursor. nih.govthieme-connect.comacs.org This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation. In this process, a prochiral α-keto acid is hydrogenated using a chiral catalyst, often a transition metal complex with a chiral ligand. The chiral catalyst-substrate complex creates a diastereomeric transition state, where one pathway is energetically favored, leading to the formation of one enantiomer of the α-hydroxy acid in excess.
The table below summarizes some approaches to stereochemical control in the synthesis of mandelic acid derivatives.
| Method | Description | Key Principle |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a subsequent stereoselective reaction. wikipedia.org | The auxiliary creates a diastereomeric intermediate, and steric hindrance directs the approach of the reagent. |
| Asymmetric Catalysis | A chiral catalyst is used to convert a prochiral substrate into a chiral product. thieme-connect.com | Formation of a diastereomeric catalyst-substrate complex leads to a lower energy transition state for one enantiomer. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. sbq.org.brmdpi.com | The high stereospecificity of the enzyme's active site. |
Chemical Reactivity and Transformation Studies of 4 Methyl 3 Nitromandelic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, allowing for the synthesis of diverse derivatives.
Esterification Reactions and Derivatives
The conversion of carboxylic acids into esters is a fundamental and widely utilized transformation. libretexts.org In the context of 4-methyl-3-nitromandelic acid, esterification can be achieved through several methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.org This acid-catalyzed nucleophilic acyl substitution enhances the reactivity of the carboxylic acid, facilitating its conversion to the corresponding ester. libretexts.org However, this method is most effective for producing methyl, ethyl, propyl, and butyl esters due to the need for an excess of the alcohol as the solvent. libretexts.org
For more sterically hindered alcohols or when milder conditions are required, other activating reagents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with a base like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate esterification. chem-soc.sinih.gov These methods proceed by forming a more reactive intermediate, which is then susceptible to nucleophilic attack by the alcohol. For instance, the use of triphenylphosphine (B44618) dihalides (Ph3PX2, where X = Br or I) in the presence of DMAP has been shown to be effective for the esterification of structurally similar nitro-substituted aromatic carboxylic acids with a variety of alcohols, including sterically hindered ones. chem-soc.si
Below is a table summarizing various esterification methods applicable to aromatic carboxylic acids.
| Reagent/Method | Description | Typical Conditions | Reference |
| Fischer Esterification | Acid-catalyzed reaction with an alcohol. | Excess alcohol, strong acid (e.g., H2SO4, HCl). | libretexts.org |
| DCC/DMAP | Carbodiimide-mediated coupling. | Dichloromethane (DCM) as solvent, room temperature. | nih.gov |
| EDC/HOBt | Carbodiimide-mediated coupling with an additive to reduce side reactions. | Acetonitrile, room temperature. | nih.gov |
| Ph3PX2/DMAP | Activation using triphenylphosphine dihalides. | Dichloromethane (DCM), room temperature. | chem-soc.si |
Amidation and Peptide Coupling Analogues
The carboxylic acid functionality of this compound can be converted into amides through reactions with amines. researchgate.net This transformation is crucial for the synthesis of peptide analogues and other biologically relevant molecules. Direct condensation of a carboxylic acid and an amine is generally not feasible and requires the use of coupling reagents to activate the carboxylic acid. nih.govresearchgate.net
Commonly used coupling reagents include carbodiimides like DCC and EDC, often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). nih.govmdpi.com These additives form active esters that are more reactive towards amines and help to minimize side reactions and racemization. For instance, the EDC/HOBt system is a widely adopted protocol for amide bond formation. nih.gov The reaction of the carboxylic acid with EDC in the presence of HOBt forms a reactive HOBt ester, which then reacts with the amine to yield the amide. nih.gov
The efficiency of these coupling reactions can be influenced by the electronic properties of the amine. Electron-deficient amines often exhibit sluggish reactivity, necessitating optimized reaction conditions. nih.gov The use of a base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also common to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.govmdpi.com
The following table outlines several common coupling reagents used for amidation.
| Coupling Reagent System | Description | Common Additives | Reference |
| DCC | Dicyclohexylcarbodiimide | DMAP, HOBt | nih.gov |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt | nih.gov |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA | nih.gov |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | mdpi.com |
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group on the benzylic carbon of this compound is another key site for chemical modification.
Etherification and Acetylation
The hydroxyl group can undergo etherification, for instance, by reaction with an alkyl halide under basic conditions (Williamson ether synthesis). A strong base is required to deprotonate the alcohol, forming an alkoxide, which then acts as a nucleophile.
Acetylation of the hydroxyl group can be readily achieved using acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine. This reaction converts the hydroxyl group into an acetate (B1210297) ester. The base serves to neutralize the acetic acid byproduct, driving the reaction to completion. In a study on a structurally related compound, 2-acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone, phenolic hydroxyl groups were successfully acetylated using acetic anhydride in pyridine. mdpi.com
Oxidation Pathways and Mechanisms
The secondary alcohol of the mandelic acid moiety is susceptible to oxidation. The oxidation of mandelic acid itself has been studied extensively and can lead to different products depending on the oxidant and reaction conditions. rsc.org For example, permanganate (B83412) oxidation of mandelic acid can yield phenylglyoxylic acid and benzaldehyde. rsc.org The reaction proceeds via a rate-limiting hydride transfer. rsc.org
In the context of this compound, oxidation of the hydroxyl group would likely lead to the corresponding α-keto acid, 4-methyl-3-nitrophenylglyoxylic acid. Various oxidizing agents can be employed for this transformation. The specific pathway and product distribution would be influenced by the steric and electronic effects of the methyl and nitro substituents on the aromatic ring.
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo various transformations. mdpi-res.comwikipedia.org
The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org A primary reaction of the nitro group is its reduction to an amino group. This transformation is fundamental in organic synthesis and can be achieved using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid, or through catalytic hydrogenation. wikipedia.orglibretexts.org The resulting aminomandelic acid derivative would be a versatile intermediate for further functionalization.
Furthermore, the nitro group itself can participate in more complex rearrangements and intramolecular reactions, particularly when other functional groups are in proximity, as seen in the chemistry of o-nitrobenzyl compounds. researchgate.net
The following table provides a summary of the reactivity of the nitro group.
| Reaction Type | Description | Typical Reagents | Reference |
| Reduction to Amine | Conversion of the nitro group to an amino group. | Sn/HCl, Fe/HCl, H2/Pd-C | wikipedia.orglibretexts.org |
| Nucleophilic Aromatic Substitution | Facilitates substitution of other groups on the aromatic ring. | Nucleophiles (e.g., alkoxides, amines) | wikipedia.org |
| Nitronate Formation | Deprotonation of an adjacent C-H bond (more relevant to aliphatic nitro compounds). | Strong base | mdpi-res.comwikipedia.org |
Reduction Reactions to Amino Derivatives
The transformation of the nitro group on the aromatic ring of this compound into an amino group is a key reaction, yielding 4-methyl-3-aminomandelic acid. This conversion is typically achieved through various reduction methods common in organic synthesis for the reduction of aromatic nitro compounds.
Catalytic Hydrogenation: This is one of the most efficient and clean methods for reducing nitroarenes. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under pressures ranging from atmospheric to several atmospheres. masterorganicchemistry.comrsc.org The process involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the amine. libretexts.org This method is highly chemoselective for the nitro group, generally leaving other functional groups like the carboxylic acid and the benzylic hydroxyl group untouched. masterorganicchemistry.com A key advantage is that the workup usually involves simple filtration to remove the catalyst, followed by solvent evaporation. mdpi.com
Chemical Reduction: Metal-acid systems are a classic and effective means of reducing aromatic nitro groups. A frequently used reagent for this transformation is tin(II) chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid (HCl). mdpi.comnih.gov The nitro group is reduced to the corresponding anilinium salt, which is then treated with a base to liberate the free amine. Other metals like iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid or HCl) can also be employed. These methods are robust and tolerant of various functional groups, although they often require harsher conditions and more extensive workup procedures compared to catalytic hydrogenation.
The resulting product, 4-methyl-3-aminomandelic acid, is a valuable intermediate, particularly as a bifunctional molecule with potential applications in the synthesis of more complex structures.
| Reaction Type | Reagents and Conditions | Product | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni), Ethanol | 4-Methyl-3-aminomandelic acid | High selectivity, clean reaction, simple workup. masterorganicchemistry.comlibretexts.org |
| Chemical Reduction | SnCl₂ / conc. HCl; then NaOH | 4-Methyl-3-aminomandelic acid | Robust, effective, but requires stoichiometric metal and acid. mdpi.comnih.gov |
| Chemical Reduction | Fe / HCl or Acetic Acid; then base | 4-Methyl-3-aminomandelic acid | Cost-effective, traditional method. |
Potential for Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally difficult for benzene (B151609) derivatives unless the ring is activated by potent electron-withdrawing groups. masterorganicchemistry.com
The structure of this compound contains a strongly deactivating nitro group (—NO₂). Such groups are crucial for activating the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comlibretexts.org For an SNAr reaction to occur, a good leaving group, such as a halide (F, Cl, Br, I), must also be present on the ring. wikipedia.org
In the case of this compound itself, there is no suitable leaving group on the aromatic ring. However, if a derivative, such as 4-methyl-3-nitro-X-mandelic acid (where X is a halide at a position ortho or para to the nitro group), were considered, the potential for SNAr would be significant. The nitro group is most effective at stabilizing the intermediate when it is positioned ortho or para to the site of nucleophilic attack (and thus to the leaving group). wikipedia.orglibretexts.org A leaving group meta to the nitro group would result in a much slower, or non-existent, reaction because the stabilizing resonance delocalization cannot extend onto the nitro group. libretexts.org
Therefore, while this compound is not primed for SNAr, its derivatives containing an appropriately positioned leaving group would be expected to undergo such reactions with various nucleophiles (e.g., alkoxides, amines).
Aromatic Ring Functionalization
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The position of substitution is dictated by the directing effects of the substituents already present on the ring. In this compound, there are three substituents to consider:
Methyl group (—CH₃): An activating, ortho, para-directing group.
Nitro group (—NO₂): A strongly deactivating, meta-directing group. youtube.com
α-Hydroxy carboxylic acid side chain (—CH(OH)COOH): A deactivating, meta-directing group.
The methyl group at C-4 directs incoming electrophiles to positions C-2 and C-6 (ortho) and C-5 (para is blocked).
The nitro group at C-3 directs incoming electrophiles to position C-5 (meta).
The α-hydroxy carboxylic acid group at C-1 directs incoming electrophiles to positions C-3 (blocked) and C-5 (meta).
Considering these effects, position C-5 is the most likely site for electrophilic attack. It is meta to both the nitro group and the side chain, and it is ortho to the activating methyl group. The directing effects of all three groups converge on this position. Position C-2 is another possibility, being ortho to the methyl group, but it is also ortho to the deactivating nitro group, which is a less favorable position. Position C-6 is sterically hindered by the adjacent side chain.
Therefore, electrophilic reactions such as further nitration or halogenation, while difficult, would be expected to yield the 5-substituted product as the major isomer.
| Substituent | Position | Electronic Effect | Directing Effect |
| —CH(OH)COOH | C-1 | Deactivating | meta |
| —NO₂ | C-3 | Strongly Deactivating | meta youtube.com |
| —CH₃ | C-4 | Activating | ortho, para |
Side-Chain Modifications on the Methyl Group
The methyl group attached to the aromatic ring is a potential site for chemical modification, primarily through oxidation or halogenation at the benzylic position.
Oxidation: Alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents. libretexts.org Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this purpose. libretexts.orglibretexts.org For this reaction to proceed, the benzylic carbon must have at least one attached hydrogen atom, which is the case for the methyl group. libretexts.org Treatment of this compound with a strong oxidant under harsh conditions (e.g., heat) would likely convert the methyl group into a carboxylic acid, yielding 3-nitro-4-carboxymandelic acid (or a related dicarboxylic acid derivative, depending on the stability of the mandelic acid moiety under these conditions).
Benzylic Halogenation: Free radical halogenation can selectively occur at the benzylic position of alkylbenzenes. libretexts.org A common and effective reagent for this is N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or benzoyl peroxide). libretexts.org This reaction would replace one of the hydrogens of the methyl group with a bromine atom, yielding 4-(bromomethyl)-3-nitromandelic acid. This product, containing a reactive benzyl (B1604629) bromide functional group, would be a versatile intermediate for further synthetic transformations.
| Reaction Type | Reagents and Conditions | Product | Key Features |
| Side-Chain Oxidation | KMnO₄, heat | 3-Nitro-4-carboxymandelic acid derivative | Converts the alkyl group to a carboxylic acid. libretexts.org |
| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator (light/peroxide) | 4-(Bromomethyl)-3-nitromandelic acid | Selectively halogenates the benzylic position via a radical mechanism. libretexts.org |
Advanced Analytical and Spectroscopic Methodologies in Research
Spectroscopic Analysis for Mechanistic Elucidation
Spectroscopic methods are powerful tools for probing the structural details of molecules like 4-Methyl-3-nitromandelic acid at the atomic level, providing insights into their stereochemistry and conformational preferences.
Vibrational Spectroscopy for Conformational Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the conformational isomers (conformers) of a molecule. The vibrational frequencies of a molecule are sensitive to its geometry and the electronic environment of its functional groups.
For a molecule like this compound, key vibrational modes include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, the asymmetric and symmetric stretches of the nitro group (NO2), and various vibrations of the aromatic ring and the methyl group. The precise frequencies of these modes can be influenced by intramolecular hydrogen bonding between the hydroxyl, carboxyl, and nitro groups, which in turn depends on the molecular conformation.
A complete vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can help to identify the most stable conformers. For the closely related compound 4-methyl-3-nitrobenzoic acid, DFT calculations have been used to compute vibrational frequencies, which show good agreement with experimental FTIR and FT-Raman spectra scirp.orgresearchgate.net. A similar approach for this compound would involve calculating the vibrational spectra for different possible conformers and comparing them with the experimental spectra to determine the predominant conformation in a given state (solid, liquid, or solution) irdg.orgnih.gov.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |
| Alcohol O-H | Stretching | 3500 - 3200 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Stretching | 2970 - 2850 |
| Carbonyl C=O | Stretching | 1725 - 1700 |
| Nitro NO₂ | Asymmetric Stretching | 1550 - 1500 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Nitro NO₂ | Symmetric Stretching | 1360 - 1300 |
Note: These are approximate ranges and can vary based on the molecular environment and conformation.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for the separation of this compound from reaction mixtures and for the assessment of its chemical and enantiomeric purity.
Chiral Chromatography for Enantiomeric Excess Determination
Determining the enantiomeric excess (ee) is critical in the synthesis and application of chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose uma.esheraldopenaccess.us. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times and thus their separation .
The choice of CSP is crucial and often involves derivatives of polysaccharides (like cellulose (B213188) or amylose), proteins, or cyclodextrins coated on a silica (B1680970) support. The mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best separation (resolution) between the enantiomeric peaks. Detection is commonly performed using a UV detector, as the aromatic ring in the molecule absorbs UV light. The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram libretexts.org.
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Advanced HPLC Methodologies for Reaction Monitoring
Advanced HPLC methodologies are vital for monitoring the progress of chemical reactions that produce or consume this compound. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, one can track the concentration of reactants, intermediates, and products.
Mass Spectrometry for Reaction Intermediates and Product Characterization
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for confirming the identity of the final product and for detecting and characterizing transient reaction intermediates rsc.orgresearchgate.net.
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that allows for the analysis of molecules from a solution phase without significant fragmentation nih.gov. This is particularly useful for studying reaction mechanisms, as it can detect charged intermediates present in low concentrations directly from the reaction mixture nih.gov. By monitoring the m/z values corresponding to expected intermediates, chemists can gain direct evidence for proposed reaction pathways semanticscholar.org.
High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high accuracy, which allows for the determination of its elemental composition. This is a definitive method for confirming the identity of the synthesized this compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides structural information that can be used to confirm the connectivity of the molecule and distinguish it from isomers.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Methyl-3-nitrobenzoic acid |
| Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) |
High-Resolution Mass Spectrometry
High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is fundamental in confirming the identity of this compound in complex biological or environmental samples, where the presence of isobaric interferences is common.
When analyzed by HRMS, this compound (chemical formula: C9H9NO5) is typically ionized, most commonly forming a deprotonated molecule [M-H]⁻ in negative ion mode electrospray ionization (ESI). The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, then measures the m/z of this ion to several decimal places. This experimentally determined accurate mass is then compared to the theoretical exact mass calculated from the elemental formula. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the presence of the compound.
For instance, the theoretical exact mass of the deprotonated this compound can be calculated and compared with the measured mass.
Interactive Data Table: Theoretical vs. Measured Mass of [M-H]⁻ of this compound
| Parameter | Value |
| Chemical Formula | C9H9NO5 |
| Ion | [C9H8NO5]⁻ |
| Theoretical Exact Mass | 210.0397 |
| Exemplary Measured Mass | 210.0401 |
| Mass Error (ppm) | 1.90 |
This table illustrates a hypothetical measurement with a low mass error, confirming the elemental composition.
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to further confirm the structure of a compound by analyzing its fragmentation pattern. In an MS/MS experiment, the precursor ion of this compound (e.g., the [M-H]⁻ ion at m/z 210.04) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, structurally informative fragment ions, also known as product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used as a "fingerprint" for its identification.
The fragmentation of aromatic carboxylic acids often involves the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). For this compound, characteristic fragmentation pathways would likely include the loss of the carboxyl group and rearrangements involving the nitro and methyl substituents on the aromatic ring.
A plausible fragmentation pathway for the deprotonated molecule of this compound in negative ion mode would involve the following steps:
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a significant product ion.
Loss of H₂O (18 Da): Fragmentation involving the hydroxyl group.
Cleavage of the side chain: Leading to fragments representing the substituted benzene (B151609) ring.
Interactive Data Table: Plausible MS/MS Fragmentation of [M-H]⁻ of this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 210.04 | 166.05 | CO₂ | Loss of the carboxyl group |
| 210.04 | 192.03 | H₂O | Loss of a water molecule |
| 166.05 | 136.04 | NO | Subsequent loss of nitric oxide from the nitro group |
This table presents a hypothetical fragmentation pattern based on the known fragmentation of similar chemical structures. The specific product ions and their relative abundances would need to be confirmed by experimental data.
The combination of accurate mass measurement from HRMS and the characteristic fragmentation pattern from MS/MS provides a high degree of confidence in the identification and structural confirmation of this compound in complex analytical scenarios.
Theoretical and Computational Chemistry Studies of 4 Methyl 3 Nitromandelic Acid
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, typically using methods like Density Functional Theory (DFT), would be employed to determine the most stable three-dimensional structure of 4-Methyl-3-nitromandelic acid. This involves optimizing the molecular geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Conformational analysis would also be performed to identify different spatial arrangements of the atoms (conformers) and their relative energies, providing insight into the molecule's flexibility.
Prediction of Spectroscopic Properties and Experimental Correlation
Computational methods can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to help interpret experimental NMR data. nih.gov Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated to predict UV-Visible absorption spectra.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. A crucial part of this is locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. mdpi.com The energy of the transition state determines the activation energy and, consequently, the reaction rate.
Chiral Recognition Mechanisms and Enantioselective Pathways
As this compound is a chiral molecule, computational studies could elucidate the mechanisms of chiral recognition. This involves modeling the interactions between the enantiomers of this compound and a chiral selector or another chiral molecule. nih.govresearchgate.net By calculating the interaction energies for the different diastereomeric complexes, researchers can predict which enantiomer will bind more strongly, providing a basis for developing enantioselective separation methods or understanding its stereospecific interactions in biological systems. nih.gov The widely accepted three-point interaction model is often used as a framework for understanding these recognition processes. researchgate.net
Solvent Effects and Intermolecular Interactions
The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. nih.govnih.gov These studies can predict how the solvent affects conformational stability, reactivity, and spectroscopic properties. Furthermore, these calculations can characterize and quantify intermolecular interactions, such as hydrogen bonding, which play a critical role in the condensed phase behavior of the molecule. jlu.edu.cnchemrxiv.org
Applications of 4 Methyl 3 Nitromandelic Acid and Its Derivatives in Chemical Research
Role as Chiral Building Blocks and Synthetic Intermediates
Chiral building blocks are essential for the stereocontrolled synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The defined stereochemistry of these blocks is transferred to the final product, enabling the construction of enantiomerically pure compounds.
While direct applications of 4-methyl-3-nitromandelic acid in the total synthesis of complex natural products are not extensively documented in the literature, its structure is emblematic of a class of compounds highly valued in asymmetric synthesis. Chiral α-hydroxy acids are crucial intermediates, and their functionalized aromatic rings can be elaborated into more complex structures. The presence of the nitro group offers a versatile handle for further chemical transformations. For instance, it can be reduced to an amine, which can then be diazotized or participate in amide bond formation, opening pathways to a variety of heterocyclic and polyfunctional architectures. The inherent chirality of the mandelic acid core allows it to control the stereochemical outcome of subsequent reactions, a fundamental strategy in constructing molecules with multiple stereocenters.
The general utility of chiral building blocks in assembling complex molecules is a cornerstone of modern organic synthesis. These synthons provide a way to introduce stereochemical complexity in a predictable manner, which is critical for creating compounds with specific biological activities or material properties.
The molecular structure of this compound contains functionalities that suggest its potential as a monomer or precursor for advanced organic materials. Organic materials derive their properties from the precise arrangement and electronic nature of their constituent molecules. The aromatic ring of this compound can be integrated into polymeric backbones or form the core of functional dyes or liquid crystals.
The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the molecule, making it a candidate for creating materials with specific optical or electronic characteristics, such as those used in organic electronics or nonlinear optics. Furthermore, its reduction to an amino group would dramatically alter these properties, providing a chemical switch to modulate material function. The carboxylic acid and hydroxyl groups offer reactive sites for polymerization, allowing the chiral unit to be incorporated into polyesters, polyamides, or polyurethanes. The introduction of a chiral, non-racemic center into a polymer can induce helical structures or other forms of supramolecular chirality, leading to materials with chiroptical properties.
Development of Specialized Chemical Tools
Beyond its role as a structural component, this compound and its analogs serve as functional molecules designed for specific tasks in synthesis and analysis, such as linkers in solid-phase synthesis or as derivatizing agents for chromatography.
A significant application of nitro-substituted mandelic acids is their use as "safety-catch" linkers in solid-phase synthesis, particularly for the preparation of peptides and other base-labile compounds. The safety-catch strategy involves a linker that is stable under the primary reaction conditions but can be "activated" by a specific chemical transformation to allow for cleavage under conditions it previously resisted.
The closely related compound, p-nitromandelic acid, has been demonstrated as a highly acid-stable safety-catch linker compatible with Boc/Bzl solid-phase peptide synthesis (SPPS). dtu.dknih.gov The principle relies on the electronic nature of the nitro group.
Attachment and Stability : The first amino acid is attached to the resin via an ester bond with the linker's benzylic hydroxyl group. The electron-withdrawing nitro group deactivates the benzylic position, making this ester linkage exceptionally stable to acids like trifluoroacetic acid (TFA), which is used for the deprotection of Boc groups during peptide chain elongation. nih.govnih.gov
Activation and Cleavage : Once the synthesis is complete, the linker is activated by reducing the nitro group to an amino group using a mild reducing agent like tin(II) chloride (SnCl₂). nih.govnih.gov This transformation converts the electron-withdrawing substituent into a strongly electron-donating one. The resulting aminomandelic acid linker is now highly labile to acid. Cleavage is typically achieved under mild acidic conditions (e.g., 5% TFA in dioxane), often assisted by microwave irradiation, which promotes a 1,6-elimination mechanism to release the final peptide with a free carboxylic acid terminus. nih.govnih.gov
The 4-methyl-3-nitro isomer would function on the same principle. The methyl group, being weakly electron-donating, would have a minor electronic influence compared to the powerful effect of the nitro group and its subsequent reduction.
| Step | Process | Key Reagents | Linker State | Bond Stability | Reference |
|---|---|---|---|---|---|
| 1 | Peptide Elongation | TFA (for Boc removal) | Nitro (Deactivated) | Stable | nih.govnih.gov |
| 2 | Linker Activation | SnCl₂ | Amino (Activated) | Stable | nih.gov |
| 3 | Product Cleavage | Mild Acid (e.g., 5% TFA) / Microwave | Amino (Activated) | Labile | nih.govnih.gov |
In analytical chemistry, pre-column derivatization is a technique used to modify an analyte before its introduction into a chromatographic system, often to enhance its detectability or improve its separation characteristics. nih.gov Chiral derivatization reagents are specifically used to resolve racemic mixtures of compounds, such as amino acids or amines. nih.gov
This compound is a suitable candidate for this application. By reacting the chiral, enantiomerically pure acid with a racemic analyte (e.g., an amino acid ester or a chiral amine), a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated using standard, non-chiral high-performance liquid chromatography (HPLC). nih.govnih.govresearchgate.net
The process involves:
Reaction : The carboxylic acid of this compound is activated and reacted with the amino group of the analyte to form a stable amide bond.
Formation of Diastereomers : If an (R)-acid is used to derivatize an (R,S)-amine, the (R,R) and (R,S) diastereomeric amides are formed.
Chromatographic Separation : The diastereomers are then separated on a standard reversed-phase HPLC column.
Quantification : The relative peak areas of the separated diastereomers correspond to the enantiomeric composition of the original analyte.
The nitro group on the aromatic ring acts as a strong chromophore, facilitating sensitive UV detection of the resulting derivatives. nih.gov This makes the method highly effective for determining the enantiomeric purity of chiral amines and amino acids.
| Analyte | Derivatizing Agent | Products Formed | Analytical Outcome |
|---|---|---|---|
| (R/S)-Amine | (R)-4-Methyl-3-nitromandelic acid | (R,R)-Amide and (R,S)-Amide | Two separable peaks on achiral HPLC |
Investigation in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. wikipedia.org Host-guest chemistry, a central part of this field, involves the complexation of a smaller "guest" molecule within a larger "host" molecule. nih.gov
The structure of this compound provides several functional groups capable of participating in these non-covalent interactions, making it an interesting building block for supramolecular assemblies.
Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable dimers or extended networks. The hydroxyl group also participates in hydrogen bonding.
π-π Stacking : The substituted aromatic ring can engage in π-π stacking interactions with other aromatic systems, helping to organize molecules in the solid state or in solution.
Host-Guest Interactions : The molecule itself could act as a guest, fitting into the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene. wikipedia.org The recognition would be governed by size, shape, and chemical complementarity between the host and the guest. Conversely, dimers or oligomers of this compound could form a cavity capable of encapsulating a small guest molecule.
The combination of a chiral center with these interaction sites means that it can be used to build chiral supramolecular structures. These ordered, non-covalent assemblies can be designed for applications in enantioselective recognition, catalysis, or as chiral materials.
Chiral Recognition Studies
Chiral recognition is a critical process in analytical chemistry, pharmacology, and materials science, focusing on the differentiation between enantiomers. While direct studies on the chiral recognition of this compound are not extensively documented in publicly available literature, the principles of enantioselective recognition can be thoroughly understood by examining studies on the parent compound, mandelic acid, and its derivatives. These studies provide a framework for how this compound would likely interact in chiral environments.
The primary mechanisms for chiral recognition involve the formation of diastereomeric complexes between the analyte and a chiral selector, where the differing spatial arrangements and intermolecular interactions lead to distinguishable properties. The key interaction forces in these processes often include hydrogen bonding, electrostatic interactions, and steric hindrance. For mandelic acid derivatives, the carboxyl and hydroxyl groups are pivotal in these interactions.
Systematic studies on various mandelic acid derivatives have shown that modifications to these functional groups, as well as substitutions on the phenyl ring, significantly influence chiral selectivity. For instance, the hydrogen donor abilities of the hydroxyl and carboxyl groups are crucial for effective chiral recognition. Derivatives lacking a hydrogen-donating hydroxyl group have demonstrated reduced chiral selectivity, underscoring the importance of this functional group in forming stable diastereomeric complexes with a chiral selector.
Several analytical techniques have been successfully employed to study the chiral recognition of mandelic acid and its analogs. These methods often utilize a chiral stationary phase in chromatography or a chiral selector immobilized on a sensor surface.
Key Research Findings on Chiral Recognition of Mandelic Acid Derivatives:
Gas Chromatography (GC): Studies using cyclodextrin-based chiral selectors in GC have demonstrated successful enantioseparation of mandelic acid derivatives. The chiral recognition is based on the inclusion of the analyte into the cyclodextrin cavity and interactions with the functional groups on the cyclodextrin rim. The structure of the mandelic acid derivative, particularly the nature of substituents on the aromatic ring and modifications to the carboxyl and hydroxyl groups, dictates the stability of the formed diastereomeric complexes and thus the separation efficiency.
Quartz Crystal Microbalance (QCM): QCM sensors modified with a chiral selector, such as an amino acid, have been used for the enantioselective detection of mandelic acid. The principle lies in the differential binding affinity of the enantiomers to the chiral selector, resulting in a measurable frequency change. This technique has shown high discrimination factors between L- and D-mandelic acid.
Biosensors: Electrochemical biosensors, fabricated by immobilizing proteins like γ-globulin on an electrode surface, have demonstrated the ability to recognize mandelic acid enantiomers. The enantioselectivity arises from the specific interactions between the protein's chiral binding sites and the mandelic acid enantiomers, leading to different electrochemical responses.
The following table summarizes the chiral selectivity observed for different mandelic acid derivatives in a gas chromatography system using a specific chiral stationary phase. This data illustrates how structural modifications can impact chiral recognition.
| Compound | Derivative at Carboxyl Group | Derivative at Hydroxyl Group | Chiral Selectivity (α) |
| Mandelic Acid | Methyl Ester | - | 1.10 |
| Mandelic Acid | Ethyl Ester | - | 1.12 |
| Mandelic Acid | Methyl Ester | Methyl Ether | 1.01 |
| Mandelic Acid | - | Methyl Ether | 1.14 |
This table is generated based on conceptual data from studies on mandelic acid derivatives to illustrate the principles of chiral recognition.
Coordination Chemistry with Metal Centers (e.g., Lanthanides)
The field of coordination chemistry investigates the formation of coordination complexes, which consist of a central metal ion bonded to one or more surrounding molecules or ions, known as ligands. This compound possesses several functional groups that can act as potential coordination sites for metal ions, including lanthanides. These are the carboxylate group, the α-hydroxyl group, and potentially the nitro group.
The carboxylate group (-COOH) can deprotonate to form a carboxylate anion (-COO⁻), which is an excellent ligand for metal ions, typically coordinating in a monodentate or bidentate fashion. The α-hydroxyl group (-OH) can also coordinate to a metal center, often forming a chelate ring in conjunction with the carboxylate group. This chelation enhances the stability of the resulting metal complex.
Lanthanide ions (Ln³⁺) are hard Lewis acids and therefore exhibit a strong preference for coordinating with hard Lewis bases, particularly oxygen-containing ligands. The large ionic radii of lanthanide ions allow for high coordination numbers, typically ranging from 6 to 12.
The coordination of this compound with a lanthanide ion would likely involve the carboxylate and hydroxyl groups, forming a stable five-membered chelate ring. The nitro group (-NO₂) is generally a weaker coordinating group but can interact with metal ions under certain conditions, either through one of the oxygen atoms or, less commonly, through the nitrogen atom. The presence of the methyl and nitro substituents on the phenyl ring can influence the electronic properties and steric hindrance of the ligand, which in turn can affect the stability and structure of the resulting coordination complexes.
The study of lanthanide complexes is of significant interest due to their unique luminescent and magnetic properties, which have applications in areas such as bioimaging, sensors, and catalysis. The coordination of a chiral ligand like this compound to a lanthanide ion can result in chiral complexes with interesting chiroptical properties, such as circularly polarized luminescence.
Potential Coordination Modes of this compound with a Metal Center:
| Functional Group | Potential Coordination Mode | Role in Complex Formation |
| Carboxylate (-COO⁻) | Monodentate, Bidentate (chelating or bridging) | Primary binding site, charge neutralization. |
| Hydroxyl (-OH) | Monodentate | Forms a stable chelate ring with the carboxylate group. |
| Nitro (-NO₂) | Monodentate (via Oxygen) | Weaker interaction, may participate in coordination depending on the metal ion and reaction conditions. |
The formation of these complexes can be studied in solution using techniques such as potentiometry, spectrophotometry, and NMR spectroscopy to determine the stability constants and stoichiometry of the complexes. In the solid state, X-ray crystallography can provide detailed structural information about the coordination environment of the metal ion.
Future Research Trajectories and Emerging Paradigms
Unexplored Synthetic Avenues for Enhanced Efficiency and Selectivity
While established methods for the synthesis of mandelic acid derivatives exist, the pursuit of greater efficiency, selectivity, and sustainability continues to motivate the exploration of new synthetic routes. For 4-Methyl-3-nitromandelic acid, several unexplored avenues hold considerable promise.
One key area of future research will likely focus on asymmetric catalytic methods to directly produce enantiomerically pure forms of the acid. Current multistep syntheses often involve chiral resolution, which is inherently inefficient. The development of novel chiral catalysts, potentially based on transition metals or organocatalysts, could enable the direct, enantioselective synthesis from readily available precursors. This would streamline the production process and provide access to specific stereoisomers for applications in pharmaceuticals or materials science.
Furthermore, C-H activation strategies represent a frontier in organic synthesis that could be applied to this compound. researchgate.net Direct, regioselective functionalization of the methyl group or the aromatic ring could lead to novel derivatives that are otherwise difficult to access. For instance, palladium-catalyzed C-H lactonization has been demonstrated for related benzoic acid substrates, suggesting that similar intramolecular cyclizations could be explored for this compound. researchgate.net
Additionally, investigating biocatalytic routes using engineered enzymes could offer a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes such as hydroxynitrile lyases or oxidoreductases could potentially be tailored to produce this compound or its precursors with high stereochemical control under mild reaction conditions.
| Potential Synthetic Strategy | Key Advantage | Research Focus |
| Asymmetric Catalysis | Direct access to single enantiomers, improved efficiency. | Development of novel chiral transition metal complexes or organocatalysts. |
| C-H Activation | Access to novel derivatives through direct functionalization. | Catalyst design for regioselective C(sp3)–H or C(sp2)–H functionalization. |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Engineering of enzymes (e.g., oxidoreductases) for specific transformations. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. europa.eu For the synthesis of this compound, which involves nitration—a potentially hazardous exothermic reaction—flow chemistry provides superior control over reaction parameters like temperature and mixing, thereby enhancing safety. europa.eu
Future research will focus on developing end-to-end continuous flow systems for the synthesis of this compound. researchgate.net This involves designing microreactors that can handle multi-step reaction sequences without the need for isolating intermediates. researchgate.net Such systems can significantly reduce reaction times and improve yields compared to batch reactors. researchgate.netnih.gov For example, a flow system could integrate the nitration of a precursor followed immediately by subsequent transformations in a telescoped manner. nih.gov
Moreover, the integration of these flow systems with automated synthesis platforms is an emerging paradigm. nih.govchemrxiv.org These platforms, controlled by algorithms, can perform reaction optimization, purification, and analysis in a closed-loop fashion. By employing automated systems, researchers can rapidly screen a wide range of reaction conditions to identify the optimal parameters for yield and purity, accelerating the development of robust synthetic protocols. nih.govchemrxiv.org The use of modular, cartridge-based purification systems within these automated platforms can further streamline the entire process from reaction to purified product. chemrxiv.org
| Technology | Benefit for Synthesis | Future Direction |
| Flow Chemistry | Enhanced safety (especially for nitration), better process control, scalability. europa.eu | Development of multi-step, telescoped flow syntheses in microreactors. researchgate.netnih.gov |
| Automated Synthesis | High-throughput reaction screening, rapid optimization, automated purification. nih.gov | Integration of AI and machine learning for predictive reaction modeling and optimization. |
Novel Applications in Catalysis and Materials Science
The functional groups present in this compound—a carboxylic acid, a hydroxyl group, a nitro group, and an aromatic ring—make it an intriguing candidate for applications beyond its role as a synthetic intermediate.
In catalysis , the molecule could serve as a chiral ligand for asymmetric metal-catalyzed reactions. The carboxylate and hydroxyl groups can act as bidentate chelating agents for a metal center. The stereochemistry of the chiral center could then influence the stereochemical outcome of a catalyzed reaction. Future work could involve synthesizing coordination complexes with various transition metals and evaluating their catalytic activity and enantioselectivity in reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The electronic properties of the ligand could be fine-tuned by chemically modifying the nitro and methyl groups on the aromatic ring.
In materials science , this compound could be explored as a building block for functional polymers or metal-organic frameworks (MOFs). The carboxylic acid functionality allows it to be incorporated into polyester (B1180765) or polyamide backbones. The nitro group offers a handle for further functionalization or can impart specific electronic properties to the resulting material. For instance, polymers containing this moiety could be investigated for applications in gas separation or as precursors for nitrogen-doped carbon materials. In the context of MOFs, it could act as an organic linker, creating porous structures with potential applications in gas storage, separation, or catalysis.
Interdisciplinary Research with Theoretical and Experimental Approaches
A synergistic approach combining theoretical calculations and experimental work will be crucial for unlocking the full potential of this compound.
Computational modeling , using methods like Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net Theoretical studies can be used to:
Predict reaction pathways: By modeling transition states and reaction intermediates, computational chemistry can help rationalize reaction outcomes and guide the design of more efficient synthetic routes.
Design novel catalysts: The binding of this compound as a ligand to metal centers can be modeled to predict the stability and potential catalytic activity of the resulting complexes.
Elucidate spectroscopic data: Theoretical calculations of vibrational frequencies (IR and Raman) and NMR chemical shifts can aid in the unambiguous characterization of the molecule and its derivatives. researchgate.net
This theoretical work must be closely integrated with advanced experimental techniques . High-resolution spectroscopy, X-ray crystallography, and detailed kinetic studies will be necessary to validate the computational models and provide a comprehensive understanding of the molecule's behavior. For example, combining frontier molecular orbital analysis with electrochemical measurements can predict and confirm the molecule's susceptibility to reduction, which is heavily influenced by the nitro group. researchgate.net This interdisciplinary approach will accelerate the discovery of new properties and applications for this compound.
Q & A
Q. What statistical approaches are suitable for analyzing clustered data in structure-activity relationship (SAR) studies of nitromandelic acid derivatives?
- Methodological Answer : Use mixed-effects models to account for nested observations (e.g., repeated measurements across synthesis batches). Principal component analysis (PCA) can reduce dimensionality in spectral datasets (e.g., IR, Raman) to identify dominant structural contributors to bioactivity .
Q. How can researchers design experiments to elucidate the nitro group’s role in the compound’s reactivity under varying pH conditions?
- Methodological Answer : Conduct kinetic studies (UV-Vis monitoring at 300–400 nm) to track nitro group reduction or hydrolysis. Buffer systems (pH 2–12) with controlled ionic strength (e.g., phosphate buffers) isolate pH-dependent pathways. Pair with LC-MS to identify intermediates (e.g., hydroxylamine or amine derivatives) .
Q. What methodologies address discrepancies in reported bioactivity data for this compound across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
